1,2-Dibromo-4-(difluoromethyl)benzene
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Overview
Description
1,2-Dibromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide and is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dibromo derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dibromo derivatives and other reduced forms.
Scientific Research Applications
1,2-Dibromo-4-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-(difluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atoms and difluoromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1,2-Dibromo-4,5-dimethylbenzene
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
Comparison
1,2-Dibromo-4-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and a difluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds. The difluoromethyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBANRBDCKABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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